molecular formula C10H17NO4 B2591334 (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid CAS No. 1638768-80-5

(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

Cat. No.: B2591334
CAS No.: 1638768-80-5
M. Wt: 215.249
InChI Key: ZVABYODYESELSO-BQBZGAKWSA-N
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Description

(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The stereochemistry of the compound, indicated by (1S,2R), plays a crucial role in its reactivity and interaction with biological molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopropane derivative.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for the protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral substrates. Its structure allows for the investigation of stereospecificity in enzymatic reactions.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as pharmaceutical agents. The presence of the Boc-protected amine allows for further functionalization, which can lead to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials where chiral building blocks are required.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid: The enantiomer of the compound , with different stereochemistry.

    Cyclopropanecarboxylic acid: Lacks the aminomethyl and Boc groups, simpler structure.

    (1S,2R)-2-Aminomethylcyclopropanecarboxylic acid: Similar structure but without the Boc protection.

Uniqueness

The uniqueness of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid lies in its chiral nature and the presence of the Boc-protected amine. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-80-5
Record name rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
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